![molecular formula C10H15BrF2N2O B2754112 4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole CAS No. 1855948-84-3](/img/structure/B2754112.png)
4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole (DBH) is a pyrazole derivative compound that has shown promising results in scientific research applications. The compound has been synthesized using various methods and has been found to have significant biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole has also been found to induce apoptosis in cancer cells, which is a programmed cell death process.
Biochemical and Physiological Effects:
4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole has been found to have significant biochemical and physiological effects. The compound has been shown to reduce inflammation and tumor growth in animal models. 4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole has also been found to improve cognitive function and motor skills in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole has several advantages for lab experiments. The compound is easy to synthesize and has been found to be stable under various conditions. However, the compound has some limitations, including its low solubility in water, which can make it difficult to administer in animal studies.
Orientations Futures
There are several future directions for 4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole research. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the identification of the specific molecular targets of 4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole. Additionally, further studies are needed to determine the safety and efficacy of 4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole in human clinical trials.
In conclusion, 4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole is a promising compound that has shown significant potential in scientific research applications. The compound has been synthesized using various methods and has been found to have significant anti-inflammatory and anti-tumor properties. 4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole has also shown promising results in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of 4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole and to determine its safety and efficacy in human clinical trials.
Méthodes De Synthèse
4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole has been synthesized using various methods, including the reaction of 4-bromo-1-butyl-3-hydroxy-1H-pyrazole with 2,2-difluoroethanol in the presence of a base. Another method involves the reaction of 4-bromo-1-butyl-3-chloro-1H-pyrazole with sodium difluoroacetate in the presence of a base. Both methods have been found to be effective in synthesizing 4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole.
Applications De Recherche Scientifique
4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole has been extensively studied for its potential therapeutic applications. It has been found to have significant anti-inflammatory and anti-tumor properties. The compound has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole has been tested in various animal models and has shown significant improvement in cognitive function and motor skills.
Propriétés
IUPAC Name |
4-bromo-1-butyl-3-(2,2-difluoroethoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrF2N2O/c1-2-3-4-15-5-8(11)9(14-15)6-16-7-10(12)13/h5,10H,2-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPXKSGVXHOZNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)COCC(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(3-chlorophenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2754033.png)

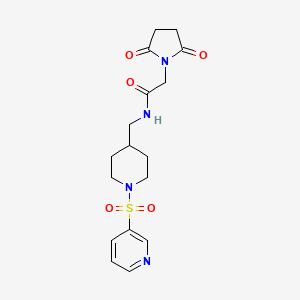



![Methyl 8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride](/img/structure/B2754042.png)
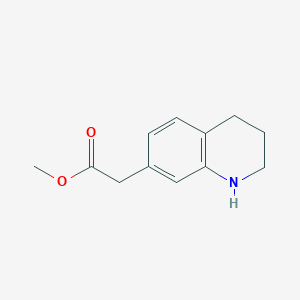
![3-Methoxy-N-methyl-N-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2754045.png)
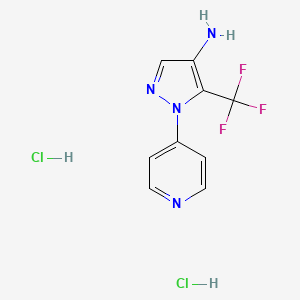
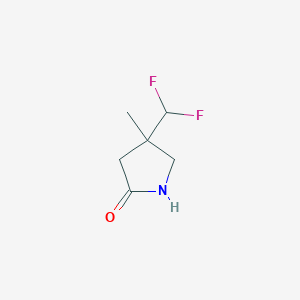
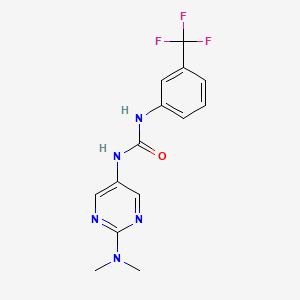
![2-[(4-chlorophenyl)methylidene]-N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide](/img/structure/B2754051.png)